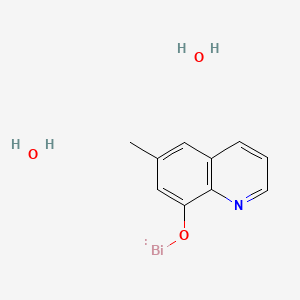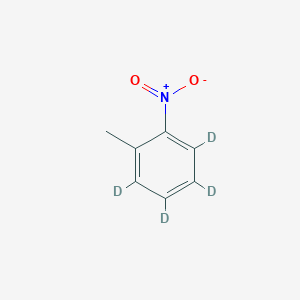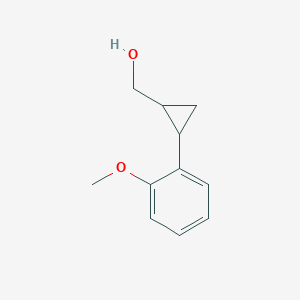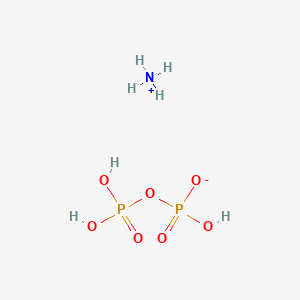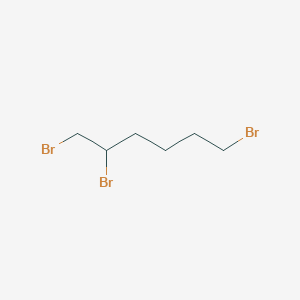
1,2,6-Tribromohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Tribromohexane is an organic compound with the molecular formula C6H11Br3. It is a brominated derivative of hexane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 6th positions of the hexane chain. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,6-Tribromohexane can be synthesized through the bromination of hexane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general reaction can be represented as follows:
[ \text{C}6\text{H}{14} + 3\text{Br}_2 \rightarrow \text{C}6\text{H}{11}\text{Br}_3 + 3\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where hexane is continuously fed and reacted with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,6-Tribromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Reduction: Zinc (Zn) and hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of alcohols, nitriles, and amines
Elimination: Formation of hexenes
Reduction: Formation of hexane
Wissenschaftliche Forschungsanwendungen
1,2,6-Tribromohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Wirkmechanismus
The mechanism of action of 1,2,6-tribromohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Tribromohexane
- 1,3,6-Tribromohexane
- 1,2,4-Tribromohexane
Comparison
1,2,6-Tribromohexane is unique due to the specific positions of the bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to other tribromohexane isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. For example, 1,2,3-tribromohexane may have different steric and electronic effects, leading to variations in reaction outcomes .
Eigenschaften
Molekularformel |
C6H11Br3 |
|---|---|
Molekulargewicht |
322.86 g/mol |
IUPAC-Name |
1,2,6-tribromohexane |
InChI |
InChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2 |
InChI-Schlüssel |
WQEQYRFDVUEATJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


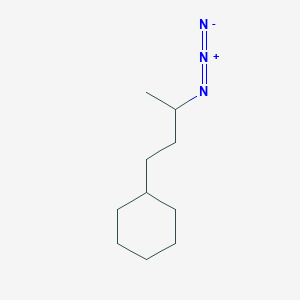
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
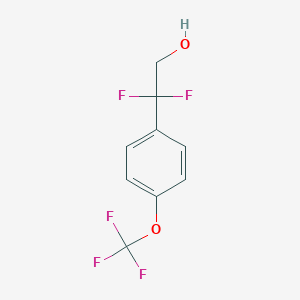
![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)

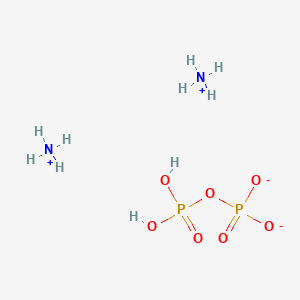
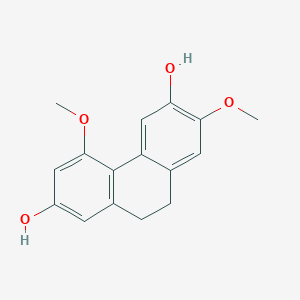
![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
